molecular formula C15H23N3O14P2-2 B1264979 CDP-3,6-dideoxy-alpha-D-glucose(2-)

CDP-3,6-dideoxy-alpha-D-glucose(2-)

Cat. No.: B1264979
M. Wt: 531.3 g/mol
InChI Key: JHEDABDMLBOYRG-VZRUIPTFSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

CDP-3,6-dideoxy-alpha-D-glucose(2-) is a CDP-3,6-dideoxy-D-glucose(2-) in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate base of a CDP-3,6-dideoxy-alpha-D-glucose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23N3O14P2-2

Molecular Weight

531.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] phosphate

InChI

InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/p-2/t6-,7+,8-,9-,11-,12-,13-,14-/m1/s1

InChI Key

JHEDABDMLBOYRG-VZRUIPTFSA-L

Isomeric SMILES

C[C@@H]1[C@H](C[C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O

Canonical SMILES

CC1C(CC(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O

Origin of Product

United States

Significance of Nucleotide Sugars As Glycosyl Donors and Biosynthetic Intermediates

Nucleotide sugars are the workhorses of glycosylation, serving as activated forms of monosaccharides that can be readily transferred to acceptor molecules by enzymes known as glycosyltransferases. The attachment of a nucleoside diphosphate (B83284) group, such as cytidine (B196190) diphosphate (CDP), to a sugar molecule renders the anomeric carbon highly electrophilic, facilitating its transfer. This activation is a universal strategy employed across all domains of life for the synthesis of a vast array of complex carbohydrates, including polysaccharides, glycoproteins, and glycolipids.

The diversity of monosaccharide building blocks available for the synthesis of these complex glycans is largely generated through the enzymatic modification of a few common nucleotide sugars. nih.gov These modifications can include epimerization, dehydration, oxidation, and amination, leading to the formation of a wide variety of sugar derivatives, including the rare deoxy and amino sugars. nih.gov Deoxy sugars, which lack one or more hydroxyl groups, are particularly important constituents of bacterial cell surface glycans and natural product antibiotics. nih.govwashington.edu The biosynthesis of these specialized sugars almost invariably proceeds through nucleotide sugar intermediates. washington.edu

The Unique Positioning of Cdp 3,6 Dideoxy Alpha D Glucose 2 Within Rare Deoxysugar Metabolism

CDP-3,6-dideoxy-alpha-D-glucose(2-) is a critical branch point in the biosynthesis of several biologically significant 3,6-dideoxyhexoses. nih.govnih.gov The pathway to its formation and subsequent conversion into various dideoxyhexoses has been extensively studied, particularly in Yersinia pseudotuberculosis.

The biosynthesis begins with α-D-glucose, which is converted to CDP-D-glucose. nih.gov An NAD+-dependent enzyme, CDP-D-glucose 4,6-dehydratase (Eod), then catalyzes the conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose. uky.edu This intermediate is then acted upon by a series of enzymes to yield different 3,6-dideoxyhexoses. For instance, in the biosynthesis of ascarylose (B1226638), two key enzymes, CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) and CDP-6-deoxy-Δ3,4-glucoseen reductase (E3), are involved. uky.edu

The table below summarizes some of the key enzymes involved in the biosynthesis of 3,6-dideoxyhexoses from CDP-D-glucose.

Enzyme NameAbbreviationFunctionOrganism of Study
α-D-glucose cytidylyltransferaseEpSynthesis of CDP-D-glucoseYersinia pseudotuberculosis
CDP-D-glucose 4,6-dehydrataseEodConverts CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucoseYersinia pseudotuberculosis
CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydraseE1Involved in the dehydration stepYersinia pseudotuberculosis
CDP-6-deoxy-Δ3,4-glucoseen reductaseE3Key reductase in the pathwayYersinia pseudotuberculosis
CDP-paratose synthase-Converts CDP-4-keto-3,6-dideoxy-D-glucose to CDP-paratoseSalmonella typhi

CDP-3,6-dideoxy-alpha-D-glucose(2-) is also a precursor for other 3,6-dideoxyhexoses found in various bacteria. The specific stereochemistry of the final sugar product is determined by the action of different epimerases and reductases. The table below lists some of the 3,6-dideoxyhexoses derived from this common precursor and the bacteria in which they are found.

3,6-Dideoxyhexose (B1251815)Found in O-antigen of
ParatoseSalmonella enterica serovar Typhi
Tyvelose (B24345)Salmonella enterica serovars Typhi and Enteritidis, Yersinia pseudotuberculosis
AbequoseSalmonella enterica serovar Typhimurium, Yersinia pseudotuberculosis
AscaryloseYersinia pseudotuberculosis serogroup VA
ColitoseYersinia pseudotuberculosis, Escherichia coli, Vibrio cholerae

The presence of these sugars as the terminal residues of O-antigen chains makes them the dominant antigenic determinants of these bacteria. nih.gov

Structural Biology and Enzymology of Cdp 3,6 Dideoxy Alpha D Glucose 2 Modifying Enzymes

Detailed Enzymatic Characterization

The functional understanding of the enzymes that modify CDP-3,6-dideoxy-alpha-D-glucose precursors is built upon meticulous enzymatic characterization, including kinetic analyses and binding studies. These investigations reveal the efficiency, specificity, and regulatory mechanisms governing this critical biosynthetic pathway.

Kinetic Studies of CDP-Paratose Synthase: Steady-State and Pre-Steady-State Kinetics

CDP-paratose synthase (also known as RfbS), a key enzyme in the formation of CDP-paratose, catalyzes the NADPH-dependent reduction of the intermediate CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose. nih.gov This enzyme, a member of the short-chain dehydrogenase/reductase (SDR) family, functions as a homodimer. nih.gov

The enzyme displays a notable preference for NADPH over NADH as the hydride donor. nih.gov While detailed pre-steady-state kinetic data, which examines the initial "burst" phase of the reaction before the steady state is reached, is not extensively documented for CDP-paratose synthase, the steady-state data provides significant insights into its catalytic cycle.

Substrate and Coenzyme Binding: Dissociation Constants and Allosteric Modulation

The binding affinities of substrates and coenzymes to CDP-paratose synthase are crucial for its catalytic efficiency. Studies on the enzyme from Salmonella typhi have revealed interesting binding properties, particularly for the coenzyme NADPH. nih.gov

A key finding is the remarkably high affinity of the enzyme for NADPH, as indicated by a dissociation constant (Kia) of 0.005 ± 0.002 µM. nih.gov This is significantly lower than the Michaelis constant (Km) for NADPH, which is 26 ± 8 µM. nih.gov The pronounced difference between the dissociation constant and the Michaelis constant for the coenzyme suggests that the binding of NADPH is very tight, a characteristic that complicated the interpretation of the kinetic data but points towards an efficient catalytic process. nih.gov At present, there is no direct evidence of allosteric modulation for CDP-paratose synthase in the literature.

ParameterValueEnzyme Source
Km (NADPH) 26 ± 8 µMSalmonella typhi
Kia (NADPH) 0.005 ± 0.002 µMSalmonella typhi

Table 1: Kinetic and Binding Constants for CDP-Paratose Synthase.

Specificity Profiling of Associated Epimerases and Dehydratases

The biosynthesis of CDP-3,6-dideoxy-alpha-D-glucose involves other critical enzymes, including dehydratases and epimerases, which exhibit distinct substrate specificities.

CDP-D-glucose 4,6-dehydratase (Eod) from Yersinia pseudotuberculosis catalyzes the conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose. This NAD+-dependent enzyme is essential for the formation of all 6-deoxyhexoses. Studies have shown that this enzyme is highly specific for its substrate, CDP-D-glucose. Unlike many other dehydratases that have a tightly bound NAD+, the enzyme from Yersinia pseudotuberculosis shows an absolute requirement for exogenous NAD+ for its activity.

CDP-paratose 2-epimerase (also known as CDP-tyvelose 2-epimerase) catalyzes the reversible C-2 epimerization of CDP-3,6-dideoxy-D-glucose to CDP-3,6-dideoxy-D-mannose (CDP-tyvelose). wikipedia.org A promiscuous CDP-tyvelose 2-epimerase from Thermodesulfatator atlanticus has been shown to act on all nucleotide (CDP, UDP, GDP, ADP, TDP) activated forms of D-glucose. Interestingly, deoxygenation at the C-6 position of the sugar enhances the enzyme's activity five-fold compared to CDP-D-glucose, while deoxygenation at C-3 renders the substrate inactive. This highlights the importance of the hydroxyl group at C-3 for substrate recognition and catalysis.

High-Resolution Structural Analysis of Key Enzymes

The three-dimensional structures of the enzymes involved in the CDP-3,6-dideoxy-alpha-D-glucose pathway provide invaluable insights into their catalytic mechanisms and substrate binding modes. X-ray crystallography has been instrumental in visualizing the active sites and identifying key residues.

X-ray Crystallography of CDP-Paratose Synthase and Other Pathway Enzymes

High-resolution crystal structures have been determined for several enzymes in the broader 3,6-dideoxyhexose (B1251815) biosynthetic pathway, offering a structural framework for understanding their function.

The crystal structure of CDP-tyvelose 2-epimerase from Salmonella typhi (PDB: 1ORR), which also functions as CDP-paratose 2-epimerase, has been solved. rcsb.org The enzyme is a homotetramer, with each subunit comprised of an N-terminal NAD+-binding domain and a C-terminal substrate-binding domain. rcsb.org This structural arrangement is characteristic of the short-chain dehydrogenase/reductase (SDR) superfamily. rcsb.org

Similarly, the crystal structure of CDP-D-glucose 4,6-dehydratase from Yersinia pseudotuberculosis has been determined, revealing a tetrameric structure. This was the first structure of a CDP-nucleotide utilizing dehydratase from the SDR family to be elucidated.

Active Site Architecture and Catalytic Residue Identification

The crystal structures of the pathway enzymes have allowed for the detailed mapping of their active sites and the identification of amino acid residues critical for catalysis.

In CDP-tyvelose 2-epimerase , the active site is located at the interface of the N-terminal and C-terminal domains. rcsb.org The tightly bound NAD+ cofactor is positioned for hydride transfer. The structure of the enzyme complexed with CDP has allowed for modeling of the substrate binding, suggesting how CDP-paratose and CDP-tyvelose are accommodated within the active site to facilitate the C-2 epimerization. rcsb.org

For CDP-D-glucose 4,6-dehydratase from Yersinia pseudotuberculosis, structural analysis combined with comparisons to homologous enzymes has led to a proposed catalytic mechanism. Tyr157 is suggested to act as the catalytic base, abstracting a proton from the 4'-hydroxyl of the sugar. rcsb.org A conserved Lys161 is thought to position the NAD+ cofactor favorably for hydride transfer and/or to lower the pKa of Tyr157. rcsb.org Following oxidation, Lys134 is proposed to act as a base to abstract the 5'-hydrogen, facilitating the elimination of water. rcsb.org

While a specific structure for CDP-paratose synthase is unavailable, its membership in the SDR family strongly implies a conserved catalytic triad (B1167595) or tetrad of residues (typically Ser-Tyr-Lys or Asn-Ser-Tyr-Lys) that is characteristic of this enzyme superfamily. These residues work in concert to facilitate hydride transfer from NADPH to the substrate. Site-directed mutagenesis studies on homologous SDR enzymes have confirmed the critical roles of these conserved residues in catalysis.

Ligand-Bound States and Conformational Dynamics

The binding of substrates and cofactors to enzymes that synthesize 3,6-dideoxyhexoses induces specific conformational states that are essential for catalysis. A key enzyme in this pathway is CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1), which catalyzes the C-3 deoxygenation of a precursor molecule.

The catalytic cycle begins with the binding of the substrate, CDP-4-keto-6-deoxy-D-glucose, to the E1 enzyme. The reaction is initiated by the formation of a Schiff base between the 4-keto group of the substrate and the pyridoxamine (B1203002) 5'-phosphate (PMP) cofactor bound to the enzyme. nih.gov This covalent intermediate is a critical ligand-bound state. The process is facilitated by a partner reductase enzyme, E3, which belongs to the flavodoxin-NADP+ reductase family and contains FAD and a [2Fe-2S] cluster. nih.gov The interaction between E1, its substrate, and the E3 reductase highlights a dynamic interplay required for the multi-step deoxygenation reaction.

Detailed mechanistic studies have revealed the importance of specific residues in the active site. In the E1 enzyme from Yersinia pseudotuberculosis, a histidine residue (His220) is crucial for its dehydrase activity, a notable deviation from the highly conserved lysine (B10760008) residue found in most B6-dependent enzymes that anchor the pyridoxal (B1214274) 5'-phosphate (PLP) coenzyme. nih.gov This substitution reflects a unique adaptation for its specific catalytic function. The binding of the CDP-sugar substrate positions the C-3 atom for deoxygenation, a reaction that involves the enzyme's own [2Fe-2S] cluster. nih.gov

ComponentRole in Ligand-Bound ComplexReference
Enzyme E1 CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase; catalyzes C-3 deoxygenation. nih.gov
Substrate CDP-4-keto-6-deoxy-D-glucose; binds to the active site. nih.gov
Cofactor (PMP) Pyridoxamine 5'-phosphate; forms a Schiff base with the substrate. nih.gov
Key Residue (His220) Replaces the canonical lysine, crucial for dehydrase function. nih.gov
Partner Enzyme (E3) A reductase that provides electrons for the deoxygenation step. nih.gov

Cryo-Electron Microscopy Studies of Enzyme Complexes (if applicable)

While specific cryo-electron microscopy (cryo-EM) studies for enzymes directly modifying CDP-3,6-dideoxy-alpha-D-glucose(2-) are not prominently detailed in available literature, this technique is highly applicable for studying the large, dynamic complexes typical of nucleotide sugar biosynthesis. Insights can be drawn from cryo-EM studies of related enzymes, such as glucose-6-phosphate dehydrogenase (G6PD), which also functions as part of a larger metabolic pathway.

Cryo-EM has successfully been used to determine the structures of G6PD, revealing mixtures of dimers and tetramers in solution. nih.gov This is significant because the oligomeric state of G6PD is often linked to its activity and stability, with the tetramer being generally more active. nih.gov The technique has also elucidated how the binding of ligands, such as the coenzyme NADP+, influences the enzyme's quaternary structure. nih.gov For instance, in some cryo-EM structures of G6PD, the C-terminus, which is involved in binding a structural NADP+ molecule, can be disordered in the absence of this ligand. nih.gov

The application of cryo-EM to the CDP-3,6-dideoxy-alpha-D-glucose pathway could provide invaluable information on:

Conformational changes that occur upon substrate binding and interaction between partner enzymes.

The potential for substrate channeling, where intermediates are passed directly from one enzyme to the next within a complex.

Homology Modeling and Evolutionary Relationships within Enzyme Superfamilies (e.g., SDR family)

Homology modeling and the study of evolutionary relationships are powerful tools for understanding the function and diversity of enzymes involved in the biosynthesis of compounds like CDP-3,6-dideoxy-alpha-D-glucose. Many enzymes in these pathways belong to large superfamilies, such as the short-chain dehydrogenase/reductase (SDR) and B6-dependent enzyme families.

Homology Modeling: Computational methods like homology modeling are used to predict the three-dimensional structure of an enzyme based on its amino acid sequence and its similarity to a related enzyme with a known structure. This approach can guide experimental work by predicting substrate specificity and identifying key active site residues. For example, homology modeling and metabolite docking have been successfully used in the enolase superfamily to predict and later verify divergent specificities among related enzymes, such as identifying epimerases for different dipeptides. nih.gov A similar strategy can be applied to the diverse family of enzymes that synthesize dideoxy sugars to explore their substrate scope and potential roles in various organisms.

Evolutionary Relationships: The enzymes that produce 3,6-dideoxyhexoses show interesting evolutionary adaptations. The E1 enzyme (CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase) is a notable example. While it shares sequence identity with other B6-dependent enzymes, it possesses two distinguishing features that suggest a distinct evolutionary path: the presence of a mechanistically essential [2Fe-2S] cluster and the substitution of a conserved active site lysine with a histidine. nih.gov This unique combination of features is rare among B6-dependent enzymes. The study of mutant forms, such as an H220K variant of E1, demonstrated a switch in function from a dehydrase to a PLP-dependent transaminase, providing clues into the evolutionary divergence of this enzyme. nih.gov

Sequence comparisons of the genes responsible for the biosynthesis of similar dideoxy sugars, such as dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose, have revealed homologues in a wide range of bacteria, indicating a shared evolutionary origin for these pathways. researchgate.net

Enzyme FeatureDescriptionEvolutionary SignificanceReference
Enzyme Family Belongs to the B6-dependent enzyme family.Shares ancestry with a large group of enzymes involved in amino acid metabolism. nih.gov
[2Fe-2S] Cluster E1 contains an iron-sulfur cluster essential for its catalytic activity.This is a rare feature for a B6-dependent enzyme, suggesting a unique evolutionary adaptation. nih.gov
Active Site Residue Utilizes a Histidine (His220) instead of the canonical Lysine to interact with the cofactor.Represents a key mutation that distinguishes its function from other family members and points to a divergent evolutionary path. nih.gov

Advanced Methodologies in Research on Cdp 3,6 Dideoxy Alpha D Glucose 2

Chemoenzymatic and Enzymatic Synthesis Approaches

The synthesis of CDP-3,6-dideoxy-alpha-D-glucose(2-) and its analogs relies heavily on enzymatic and chemoenzymatic strategies, which leverage the high specificity of biological catalysts.

In Vitro Reconstitution of Biosynthetic Pathways for Mechanistic Probes and Analog Synthesis

The in vitro reconstitution of the entire biosynthetic pathway to 3,6-dideoxyhexoses has been a landmark achievement in understanding their formation. This approach involves the individual cloning, expression, and purification of all the enzymes in the pathway, which are then combined in a controlled test-tube environment to mimic the natural process.

The biosynthesis of CDP-paratose (an alternative name for CDP-3,6-dideoxy-alpha-D-glucose) begins with CDP-D-glucose. The pathway involves a series of enzymatic steps catalyzed by proteins encoded by the rfb or asc gene clusters in organisms like Salmonella typhi and Yersinia pseudotuberculosis. nih.govnih.gov Key enzymes in this pathway that have been purified and characterized include:

CDP-D-glucose 4,6-dehydratase (E_od_): Catalyzes the conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose.

CDP-4-keto-6-deoxy-D-glucose-3-dehydrase (E_1_): A pyridoxamine-5'-phosphate (PMP)-dependent enzyme that catalyzes the unique C-O bond cleavage at the C-3 position. nih.govresearchgate.net

CDP-6-deoxy-Δ3,4-glucoseen reductase (E_3_): An NADH-dependent enzyme that reduces the glucoseen intermediate. nih.govnih.govuky.edu

CDP-paratose synthase: This enzyme catalyzes the final reduction step to form CDP-paratose. nih.gov

By reconstituting this pathway in vitro, researchers can generate intermediates and the final product for detailed mechanistic studies. nih.govresearchgate.netresearchgate.net This setup allows for the use of substrate analogs to probe enzyme mechanisms and the stereochemistry of the reactions. For instance, chemically synthesized, isotopically labeled substrates have been used to trace hydrogen transfer steps in the reaction catalyzed by CDP-D-glucose oxidoreductase. Furthermore, this reconstituted system provides a platform for the synthesis of novel dideoxy sugar analogs by introducing modified substrates or enzymes with altered specificities. nih.gov

Biocatalytic Strategies for Production of Dideoxy Sugars and Their Nucleotide Derivatives

Biocatalytic strategies offer a powerful alternative to total chemical synthesis for producing dideoxy sugars and their activated nucleotide forms. These methods capitalize on the substrate flexibility of certain enzymes to create a range of valuable compounds.

Researchers have successfully employed enzymes from the dTDP-β-L-rhamnose biosynthetic pathway of Salmonella enterica for the chemoenzymatic synthesis of various dTDP-activated 2,6-dideoxyhexoses. nih.gov This demonstrates the potential for using "promiscuous" enzymes in biocatalysis. Similarly, studies have shown that enzymes like Tyl1a, a 3,4-ketoisomerase from the mycaminose (B1220238) pathway, can process CDP-linked substrates, opening up possibilities for creating hybrid biosynthetic pathways to generate novel sugar derivatives. nih.govnih.gov

The general approach involves a few key steps:

Generation of a sugar-1-phosphate.

Activation to a nucleotide diphosphate (B83284) (NDP)-sugar by an NDP-sugar pyrophosphorylase.

A series of enzymatic modifications (dehydration, epimerization, reduction) to yield the target dideoxy sugar. nih.govoup.com

These biocatalytic systems can be performed as one-pot reactions, increasing efficiency and yield, providing valuable building blocks for the synthesis of complex carbohydrates and glycoconjugates. researchgate.net

Analytical Techniques for Compound and Intermediate Characterization

The elucidation of the CDP-3,6-dideoxy-alpha-D-glucose(2-) biosynthetic pathway would be impossible without powerful analytical techniques to identify and quantify the fleeting intermediates and final products.

Advanced Spectroscopic Methods (e.g., NMR, Mass Spectrometry) for Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural characterization of biosynthetic intermediates. In situ ¹H NMR assays have been developed to monitor enzymatic reactions in real-time. nih.gov This allows for the direct observation of substrate consumption and product formation without the need for quenching the reaction. Both ¹H and ³¹P NMR are crucial for assessing the purity and confirming the structure of isolated nucleotide sugars and their precursors, like CDP-4-keto-6-deoxy-D-glucose. nih.gov

Mass spectrometry (MS) provides highly sensitive detection and accurate mass measurements, which are essential for identifying reaction products. For example, MS has been used to characterize the product of the aminotransferase TylB when incubated with CDP-4-keto-6-deoxy-D-glucose and other enzymes, confirming the sequential action of the biosynthetic machinery. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another valuable tool used in the characterization process. nih.gov

UV spectroscopy, while less structurally informative, is often used to monitor enzyme activity, particularly for NADH-dependent reductases where the change in absorbance at 340 nm upon NADH oxidation can be followed. nih.gov

Chromatographic Techniques (e.g., HPLC) for Pathway Monitoring and Product Quantification

Chromatographic methods are indispensable for both the purification of enzymes and the analysis of reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the progress of enzymatic reactions and quantifying the products formed. nih.govresearchgate.net Specialized columns, such as the Dionex CarboPac PA-1, are particularly effective for separating charged nucleotide-sugar species, allowing for the purification and analysis of compounds like CDP-4-keto-3,6-dideoxy-D-glucose. nih.gov

For enzyme purification, a variety of column chromatography techniques are employed. Protocols often involve multiple steps using different resins to achieve homogeneity. Common techniques include:

Ion-exchange chromatography (e.g., DEAE-cellulose, DEAE-Sephacel) nih.govnih.gov

Hydrophobic interaction chromatography (e.g., phenyl-Sepharose) nih.govnih.gov

Affinity chromatography (e.g., Cibacron blue A) nih.gov

Size-exclusion chromatography (e.g., Sephadex G-100) nih.govnih.gov

These purification strategies are essential for obtaining the highly pure enzymes required for in vitro reconstitution studies and for preventing interference from contaminating activities.

Molecular Biology and Genetic Engineering Techniques

The foundation of modern research into CDP-3,6-dideoxy-alpha-D-glucose(2-) biosynthesis lies in molecular biology and genetic engineering. These techniques have enabled the identification, isolation, and manipulation of the genes responsible for producing this important metabolite.

The genes encoding the biosynthetic pathway for 3,6-dideoxyhexoses are typically found clustered together on the bacterial chromosome, known as O-antigen gene clusters (e.g., rfb or asc clusters). nih.govnih.gov A major breakthrough was the molecular cloning and sequencing of these entire gene clusters from pathogenic bacteria like Yersinia pseudotuberculosis and Salmonella typhi. nih.govnih.gov

The general workflow involves:

Identification of the target gene cluster.

Amplification of the genes of interest using the Polymerase Chain Reaction (PCR). nih.gov

Cloning the amplified DNA into an expression vector, such as a pET plasmid. nih.gov

Transformation of the vector into a suitable host strain, typically Escherichia coli.

Overexpression of the recombinant proteins, which can then be purified and characterized. researchgate.netnih.gov

This approach has allowed for the functional assignment of each gene in the pathway by observing the specific reaction catalyzed by its protein product. nih.gov Furthermore, genetic engineering of these pathways in host organisms holds potential for the large-scale production of dideoxy sugars and their derivatives for various applications, including the development of novel antibiotics and vaccines. nih.gov

Gene Cloning, Expression, and Mutagenesis for Functional Characterization of Enzymes

The functional characterization of enzymes responsible for the biosynthesis of CDP-3,6-dideoxy-alpha-D-glucose(2-), a CDP-paratose, relies heavily on gene cloning, heterologous expression, and site-directed mutagenesis. nih.govwikipedia.org These techniques enable researchers to isolate the genes encoding these enzymes, produce them in large quantities for biochemical studies, and probe the roles of specific amino acid residues in their catalytic activity and substrate specificity. nih.gov

A pivotal enzyme in the biosynthesis of all naturally occurring 3,6-dideoxyhexoses (with the exception of colitose) is CDP-paratose synthase. nih.gov The gene encoding this enzyme in Salmonella typhi, designated rfbS, has been amplified using the polymerase chain reaction (PCR) and cloned into an expression vector for production in Escherichia coli. nih.gov This allows for the purification of large quantities of the enzyme, facilitating detailed kinetic and structural analyses. nih.govacs.org Similarly, the gene for CDP-D-glucose 4,6-dehydratase, the enzyme catalyzing the first committed step in the pathway, has been cloned from Salmonella typhi for purification and structural studies. nih.gov

Site-directed mutagenesis is a powerful tool for investigating the function of specific amino acids within an enzyme. wikipedia.orgnih.gov By systematically changing individual amino acids, researchers can identify residues crucial for substrate binding, catalysis, and regulation. For example, analysis of the CDP-paratose synthase sequence revealed a conserved 137YXXX141K motif, which is characteristic of the short-chain dehydrogenase/reductase (SDR) family of enzymes. acs.org Mutagenesis of the tyrosine and lysine (B10760008) residues within this motif would be a key experiment to confirm their roles in the catalytic mechanism. In a related enzyme, UDP-glucose pyrophosphorylase, site-directed mutagenesis of conserved lysine residues was shown to be essential for catalytic activity. nih.gov Similarly, studies on CDP-D-glucose 4,6-dehydratase have identified key residues like Tyr159, Asp135, and Lys136 as potentially critical for its catalytic function based on structural data. nih.gov Site-directed mutagenesis of these residues would provide direct evidence for their proposed roles.

The following table summarizes key enzymes in the CDP-3,6-dideoxy-alpha-D-glucose(2-) pathway that have been subjects of gene cloning and functional characterization studies.

EnzymeGene (Organism)Cloning and Expression SystemKey Findings from Functional Characterization
CDP-D-glucose 4,6-dehydratase rfbG (Salmonella typhi)E. coliCatalyzes the first irreversible step in the biosynthesis. nih.gov Structural analysis identified key active site residues. nih.gov
CDP-paratose synthase rfbS (Salmonella typhi)pET-24(+) in E. coliHomodimeric protein with a preference for NADPH. nih.govacs.org Catalyzes the stereospecific reduction of CDP-4-dehydro-3,6-dideoxy-α-D-glucose. enzyme-database.org

CRISPR-Cas Systems for Targeted Gene Manipulation in Producing Organisms

The advent of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas systems has revolutionized the field of genome editing, offering a powerful tool for the targeted manipulation of genes in a wide range of organisms, including those that produce CDP-3,6-dideoxy-alpha-D-glucose(2-). wikipedia.orgnih.govnih.gov This technology can be employed for various purposes, from understanding the in vivo roles of specific genes to metabolic engineering aimed at enhancing the production of desired compounds. nih.govmdpi.comresearchgate.net

In the context of CDP-3,6-dideoxy-alpha-D-glucose(2-) biosynthesis, CRISPR-Cas systems can be used to create precise genetic modifications in producing organisms like Yersinia pseudotuberculosis. nih.gov For instance, CRISPR interference (CRISPRi), which utilizes a catalytically inactive Cas9 (dCas9) protein, can be used to reversibly repress the expression of specific genes in the biosynthetic pathway. nih.gov This allows researchers to study the phenotypic effects of gene knockdown without permanently altering the genome. An optimized CRISPRi system has been successfully developed for use in Yersinia pestis, a close relative of Y. pseudotuberculosis, demonstrating the feasibility of this approach. nih.gov

Furthermore, CRISPR-Cas9 can be used to introduce permanent mutations, such as gene knockouts or insertions. researchgate.net This is particularly valuable for confirming the essentiality of a gene for the biosynthesis of CDP-3,6-dideoxy-alpha-D-glucose(2-) or for redirecting metabolic flux towards the production of this compound. By knocking out competing pathways or overexpressing rate-limiting enzymes in the pathway, it is theoretically possible to increase the yield of the final product. The development of CRISPR/Cas9-based genome editing tools has been successfully applied in various industrial microorganisms for metabolic engineering purposes, highlighting its potential for optimizing the production of specialized sugars. nih.gov

The table below outlines potential applications of CRISPR-Cas technology in the study and production of CDP-3,6-dideoxy-alpha-D-glucose(2-).

CRISPR-Cas ApplicationTarget Gene(s) in Biosynthetic PathwayPotential Outcome
Gene Knockout Genes for competing sugar biosynthetic pathwaysIncreased precursor availability for CDP-3,6-dideoxy-alpha-D-glucose(2-) synthesis.
CRISPRi (Gene Repression) rfbG, rfbS, or other pathway-specific genesElucidation of the in vivo function of the targeted gene and its impact on the organism's physiology. nih.gov
Gene Overexpression Rate-limiting enzymes in the pathwayEnhanced production of CDP-3,6-dideoxy-alpha-D-glucose(2-).
Promoter Engineering Promoters of key biosynthetic genesFine-tuning of gene expression levels to optimize the metabolic pathway and maximize product yield.

In Vitro and In Vivo Activity Assays for Enzyme Characterization

In vitro assays are typically performed with purified enzymes. For CDP-D-glucose 4,6-dehydratase, the activity can be monitored by measuring the formation of the product, CDP-4-dehydro-6-deoxy-D-glucose. wikipedia.org This can be achieved through various analytical techniques, including high-performance liquid chromatography (HPLC). A common method involves monitoring the change in absorbance due to the consumption of the NADH or NADPH cofactor in coupled enzyme assays. nih.gov For example, the activity of CDP-paratose synthase, which reduces CDP-4-dehydro-3,6-dideoxy-α-D-glucose, can be assayed by monitoring the decrease in NADPH absorbance at 340 nm. nih.govacs.org

The following table details typical in vitro assay conditions for key enzymes in the CDP-3,6-dideoxy-alpha-D-glucose(2-) pathway.

EnzymeSubstrate(s)Cofactor(s)Assay Principle
CDP-D-glucose 4,6-dehydratase CDP-D-glucoseNAD+Monitoring the formation of CDP-4-dehydro-6-deoxy-D-glucose via HPLC or a coupled enzymatic reaction. wikipedia.orgresearchgate.net
CDP-paratose synthase CDP-4-dehydro-3,6-dideoxy-α-D-glucoseNADPHSpectrophotometric measurement of NADPH oxidation at 340 nm. nih.govacs.org

In vivo activity assays aim to measure the function of the biosynthetic pathway within the context of a living cell. These assays are more complex but provide a more physiologically relevant understanding of enzyme function. One approach is to use isotopically labeled precursors, such as 13C-labeled glucose, and trace their incorporation into the final product, CDP-3,6-dideoxy-alpha-D-glucose(2-), using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This allows for the quantification of the metabolic flux through the pathway. While direct in vivo quantification of CDP-3,6-dideoxy-alpha-D-glucose(2-) kinetics is not extensively documented, methodologies for assessing in vivo glucose kinetics in other systems provide a conceptual framework for how such studies could be designed. nih.gov Another approach involves creating reporter gene fusions, where the promoter of a biosynthetic gene is fused to a reporter gene (e.g., encoding a fluorescent protein). The expression level of the reporter can then be used as a proxy for the activity of the biosynthetic pathway under different conditions.

Evolutionary and Comparative Perspectives of Dideoxyhexose Biosynthesis

Phylogenetic Analysis of Enzymes Involved in CDP-3,6-dideoxy-alpha-D-glucose(2-) Formation

The formation of CDP-3,6-dideoxy-alpha-D-glucose(2-) is a multi-step enzymatic process. Phylogenetic analysis of the key enzymes involved provides insights into their evolutionary relationships and origins.

The biosynthesis of nucleotide-activated 3,6-dideoxyhexoses, such as dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (dTDP-α-D-Quip3NAc), involves a series of enzymes. nih.govnih.gov The initial steps are catalyzed by glucose-1-phosphate thymidylyltransferase (RmlA) and dTDP-D-glucose-4,6-dehydratase (RmlB), which are well-established reactions. nih.govnih.gov Following these, an isomerase, a transaminase, and a transacetylase are required. nih.govnih.gov

In the biosynthesis of dTDP-α-D-Quip3NAc in Thermoanaerobacterium thermosaccharolyticum E207-71, the isomerase QdtA was found to be homologous to FdtA, an isomerase involved in a similar pathway in Aneurinibacillus thermoaerophilus L420-91T. nih.govnih.gov However, while FdtA produces dTDP-3-oxo-6-deoxy-D-galactose, QdtA generates dTDP-3-oxo-6-deoxy-D-glucose. nih.govnih.gov This highlights a functional divergence despite their sequence similarity. The subsequent enzymes in the pathway, a transaminase (QdtB) and a transacetylase (QdtC), then act to produce the final 3-acetamido-3,6-dideoxy-α-D-glucose derivative. nih.govnih.gov

Sequence comparisons of the open reading frames responsible for dTDP-α-D-Quip3NAc biosynthesis have revealed homologues in both Gram-negative bacteria and antibiotic-producing Gram-positive bacteria, suggesting a widespread distribution of these pathways. nih.govnih.gov

A key enzyme in the biosynthesis of many 3,6-dideoxyhexoses is CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1). This enzyme, responsible for the C-3 deoxygenation of CDP-4-keto-6-deoxyglucose, is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. nih.govacs.org Interestingly, E1 from Yersinia pseudotuberculosis is a rare example of a B6-dependent enzyme that also contains a [2Fe-2S] cluster. nih.govacs.org Furthermore, a highly conserved lysine (B10760008) residue that typically anchors PLP in other B6-dependent enzymes is replaced by a histidine (His220) in E1. nih.govacs.org

Evolutionary Conservation and Divergence of Dideoxyhexose Pathways Across Domains of Life

Dideoxyhexose biosynthetic pathways exhibit both conservation and divergence across different domains of life. While the core enzymatic reactions are often similar, the specificities of the enzymes and the organization of the genes can vary significantly.

Derivatives of 3-amino-3,6-dideoxyhexoses are found in a wide range of organisms, including as components of lipopolysaccharide O-antigens in bacteria, S-layer glycoproteins, and many antibiotics. nih.govnih.gov The biosynthetic pathway for dTDP-3-acetamido-3,6-dideoxy-α-D-glucose in the Gram-positive bacterium Thermoanaerobacterium thermosaccharolyticum shares similarities with the pathway for dTDP-3-acetamido-3,6-dideoxy-α-D-galactose biosynthesis in Aneurinibacillus thermoaerophilus. nih.govnih.gov This suggests a common evolutionary origin for these pathways, with divergence in the specificity of key enzymes like the isomerase leading to the production of different dideoxyhexose epimers. nih.govnih.gov

The study of Smad proteins, which are key signal transducers in the Transforming growth factor-β (TGFβ) pathway, provides a broader evolutionary context for understanding protein conservation and divergence. While not directly involved in dideoxyhexose biosynthesis, the principles observed in Smad evolution are applicable. Orthologs of core TGFβ pathway members are found across metazoans, but their specific activities can differ. nih.gov For example, while vertebrate and cnidarian Smad1/5 proteins have similar functions in axial patterning, the cnidarian version is less potent. nih.gov This highlights how even with high sequence identity, small changes can lead to significant functional divergence over evolutionary time. nih.gov This principle likely applies to the enzymes of dideoxyhexose biosynthesis, where subtle amino acid changes can alter substrate specificity and catalytic efficiency.

Table 1: Comparison of Dideoxyhexose Biosynthesis Pathways

Feature dTDP-α-D-Quip3NAc Pathway (T. thermosaccharolyticum) dTDP-α-D-Fucp3NAc Pathway (A. thermoaerophilus)
Initial Enzymes RmlA (transferase), RmlB (dehydratase) RmlA (transferase), RmlB (dehydratase)
Isomerase QdtA FdtA
Isomerase Product dTDP-3-oxo-6-deoxy-D-glucose dTDP-3-oxo-6-deoxy-D-galactose
Subsequent Enzymes QdtB (transaminase), QdtC (transacetylase) Transaminase, Transacetylase
Final Product dTDP-3-acetamido-3,6-dideoxy-α-D-glucose dTDP-3-acetamido-3,6-dideoxy-α-D-galactose

This table is generated based on data from references nih.govnih.gov.

Horizontal Gene Transfer Events and Their Impact on Dideoxy Sugar Diversity

Horizontal gene transfer (HGT) is a major driver of evolution in prokaryotes, allowing for the rapid acquisition of new genetic material and metabolic capabilities. nih.gov The distribution of dideoxyhexose biosynthesis gene clusters across diverse bacterial species strongly suggests that HGT has played a significant role in their dissemination.

The presence of homologous gene clusters for dideoxyhexose biosynthesis in distantly related bacteria is a key indicator of HGT. researchgate.net For instance, phylogenetic analysis is consistent with the spread of operons for dTDP-3-acetamido-3,6-dideoxy-α-D-glucose biosynthesis through horizontal transfer. researchgate.net This process contributes to the vast diversity of dideoxy sugars found in nature, as different combinations of genes can be brought together in new host organisms.

The ability to utilize different sugars can even contribute to the formation of "genetic exchange communities" in bacteria, where HGT is more frequent. nih.gov The acquisition of new sugar biosynthesis pathways, such as those for dideoxyhexoses, can provide a selective advantage, for example, by altering the cell surface properties and allowing for evasion of the host immune system.

Evidence for HGT is not limited to prokaryotes. Studies have shown that genes can be transferred from bacteria to fungi. nih.govresearchgate.net For example, the gene for dihydroorotate (B8406146) dehydrogenase in Saccharomyces cerevisiae appears to have been acquired from bacteria. nih.gov This highlights the potential for inter-domain transfer of metabolic genes, which could further contribute to the diversity of sugar metabolism, including dideoxyhexose pathways, in eukaryotes.

Retro-evolutionary Approaches to Understanding Enzyme Catalysis

Retro-evolutionary studies, where modern enzymes are engineered to resemble their putative ancestors, provide a powerful tool for understanding the evolution of catalytic mechanisms. nih.govacs.org This approach has been applied to the E1 dehydrase involved in 3,6-dideoxyhexose (B1251815) biosynthesis. nih.govacs.org

As mentioned earlier, the E1 enzyme from Yersinia pseudotuberculosis has a histidine at position 220 instead of the more common lysine found in other PLP-dependent enzymes. nih.govacs.org To investigate the evolutionary significance of this substitution, a mutant enzyme (H220K-E1) was created, where the histidine was replaced with a lysine, potentially representing a progenitor form of the enzyme. nih.govacs.org

The results of this retro-evolutionary experiment were striking. The H220K-E1 mutant lost its dehydrase activity but gained the ability to function as a PLP-dependent transaminase. nih.govacs.org However, this transaminase activity was not catalytic because the PLP cofactor could not be regenerated. nih.govacs.org This study provides strong evidence for how a single amino acid change can dramatically alter the catalytic function of an enzyme and offers a plausible evolutionary trajectory from a transaminase to a dehydrase.

More broadly, the evolution of new enzyme functions often involves the optimization of a pre-existing, often promiscuous, activity. nih.gov Directed evolution experiments, which mimic natural evolution in the laboratory, have shown that enzyme active sites can be dramatically reshaped to enhance catalytic efficiency. nih.govnih.gov In some cases, the original catalytic machinery can be completely abandoned in favor of a new catalytic apparatus that emerges during the evolutionary process. nih.gov These studies, combined with retro-evolutionary approaches, provide a detailed picture of the molecular changes that underpin the evolution of new enzyme functions, including those involved in the biosynthesis of complex sugars like CDP-3,6-dideoxy-alpha-D-glucose(2-).

Emerging Research Directions and Future Prospects for Cdp 3,6 Dideoxy Alpha D Glucose 2

Elucidation of Novel Enzymatic Activities and Regulatory Networks

The biosynthesis of CDP-3,6-dideoxy-alpha-D-glucose(2-) from the primary metabolite CDP-D-glucose is a multi-step enzymatic process. asm.org The established pathway involves a sequence of dehydration, deoxygenation, and reduction reactions. asm.org Future research is focused on identifying and characterizing novel enzymes and regulatory networks that govern the synthesis of this and related dideoxy sugars.

The known biosynthetic pathway begins with the conversion of CDP-D-glucose to CDP-6-deoxy-D-xylo-hexopyranos-4-ulose, catalyzed by CDP-D-glucose 4,6-dehydratase. asm.org The crucial 3-deoxygenation step is carried out by a complex CDP-4-keto-6-deoxy-D-glucose-3-dehydrogenase system (composed of E1 and E3 enzymes), which are iron-sulfur proteins requiring a pyridoxamine (B1203002) 5'-phosphate cofactor. asm.org The final step is a reduction catalyzed by CDP-paratose synthase. asm.org

A primary area of investigation is the search for new enzymes with similar or divergent functions. For example, studies on a promiscuous CDP-tyvelose 2-epimerase from Thermodesulfatator atlanticus revealed its ability to act on various nucleotide-activated forms of D-glucose. asm.org However, it was observed that deoxygenation at the C-3 position of the sugar rendered the substrate inactive for this particular epimerase, highlighting the high degree of specificity that can exist. asm.org This finding underscores the need to explore diverse microbial genomes for enzymes capable of acting on 3,6-dideoxy sugars, potentially revealing new pathways for modification or degradation.

Furthermore, the complex, multi-enzyme nature of dideoxy sugar biosynthesis suggests the existence of sophisticated regulatory networks to control gene expression and enzyme activity. nih.govnih.gov Research integrating transcriptomics, proteomics, and metabolomics will be essential to unravel how bacteria coordinate the expression of the necessary enzymes in response to environmental cues. Understanding these networks could reveal vulnerabilities that can be targeted for antimicrobial strategies.

Table 1: Key Enzymes in the Biosynthesis of CDP-d-paratose

Enzyme Name Abbreviation EC Number Function in Pathway
CDP-D-glucose 4,6-dehydratase DH 4.2.1.45 Catalyzes the dehydration of CDP-D-glucose to form CDP-6-deoxy-D-xylo-hexopyranos-4-ulose. asm.org
CDP-4-keto-6-deoxy-D-glucose-3-dehydrogenase system E1/E3 1.17.1.1 A complex system that performs the 3-deoxygenation of the 4-keto-6-deoxy intermediate. asm.org

Rational Design and Directed Evolution of Enzymes for Altered Specificity and Efficiency

The enzymes involved in the CDP-3,6-dideoxy-alpha-D-glucose(2-) pathway are prime candidates for protein engineering. Rational design and directed evolution are powerful strategies to modify enzymes for improved catalytic efficiency, altered substrate specificity, and even novel chemical reactions. nih.govnobelprize.org These approaches are pivotal for expanding the biocatalytic toolbox for carbohydrate synthesis.

Directed evolution, which mimics natural evolution in the laboratory, has been successfully used to alter the properties of aldolases and other enzymes for the synthesis of novel D- and L-sugars. nih.gov This technique involves generating a large library of enzyme variants through mutagenesis, followed by high-throughput screening to identify mutants with desired properties. ethz.ch For instance, the CDP-d-glucose 4,6-dehydratase or the E1/E3 3-dehydrogenase system could be subjected to directed evolution to accept alternative nucleotide-sugar substrates, thereby enabling the biocatalytic production of a diverse array of novel 3,6-dideoxy sugars.

Rational design, on the other hand, relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. By making specific changes to amino acid residues in the active site, researchers can reshape the catalytic pocket to accommodate new substrates or to alter the stereochemical outcome of the reaction. As more crystal structures of dideoxy sugar biosynthetic enzymes become available, the potential for rational design to create bespoke biocatalysts will grow significantly.

Table 2: Enzyme Engineering Strategies for Dideoxy Sugar Biosynthesis

Strategy Description Potential Application to CDP-3,6-dideoxy-glucose Pathway
Directed Evolution Involves iterative rounds of gene mutation and screening/selection to evolve enzymes with desired properties without prior knowledge of the structure. nobelprize.org Evolving a CDP-d-paratose synthase to accept a wider range of keto-sugar substrates, leading to novel dideoxy sugar products.
Rational Design Uses knowledge of an enzyme's structure and mechanism to make specific, targeted mutations to alter its function. Modifying the active site of the CDP-D-glucose 4,6-dehydratase to enhance its catalytic efficiency or stability under industrial process conditions.

| Substrate Promiscuity Exploration | Identifying and characterizing enzymes that naturally have a broad substrate scope as a starting point for further engineering. asm.org | Using the promiscuous T. atlanticus epimerase as a scaffold to engineer new epimerases for dideoxy sugar synthesis. asm.org |

Advancements in Synthetic Biology for Tailored Glycan Production

Synthetic biology offers transformative potential for the production of complex glycans and glycoconjugates. By assembling biosynthetic pathways in engineered microbial or mammalian cells, it is possible to create cellular factories for the sustainable and scalable production of valuable carbohydrates like CDP-3,6-dideoxy-alpha-D-glucose(2-) and the glycans derived from it. nih.gov

A common approach involves heterologous expression of the entire biosynthetic pathway in a tractable host organism such as Escherichia coli. nih.gov For CDP-3,6-dideoxy-alpha-D-glucose, this would entail cloning the genes encoding the dehydratase, the 3-dehydrogenase system, and the final synthase into an expression plasmid and introducing it into E. coli. asm.orgnih.gov This would enable the conversion of the host's endogenous CDP-D-glucose into the desired dideoxy sugar nucleotide, which could then be isolated or used by co-expressed glycosyltransferases to build specific oligosaccharides.

More advanced platforms are also emerging. For example, the "Glycocarrier" technology utilizes glycoengineered mammalian cells to produce a wide variety of human glycans on secreted peptide scaffolds. nih.gov This system provides a flexible and scalable method for generating glycans in different formats, including free oligosaccharides and glycopeptides. nih.gov By introducing the biosynthetic machinery for rare bacterial sugars like 3,6-dideoxy-glucose into these engineered cells, it may become possible to produce novel chimaeric glycans or glycomodules for use in biomedical research and diagnostics. These synthetic biology approaches represent a powerful alternative to complex and often low-yielding chemical synthesis.

Interdisciplinary Approaches Integrating Glycoscience with Other Fields of Research

The study of CDP-3,6-dideoxy-alpha-D-glucose(2-) is inherently interdisciplinary, bridging glycoscience with microbiology, immunology, medicine, organic chemistry, and systems biology. Its presence in the O-antigen of pathogenic bacteria makes it a critical molecule in the host-pathogen interaction. asm.org

Infectious Disease and Immunology: Understanding the biosynthesis of this sugar is crucial for developing novel therapeutics. Inhibitors targeting the enzymes in this pathway could function as novel antibiotics by disrupting the integrity of the bacterial outer membrane, potentially increasing susceptibility to host immune defenses or conventional antibiotics. Furthermore, the resulting glycans are key antigens, and synthetic versions produced via biocatalysis or synthetic biology could be used to develop diagnostic tools or carbohydrate-based vaccines.

Chemical Biology and Organic Chemistry: The chemoenzymatic synthesis of CDP-sugar analogues is essential for probing enzyme specificity and mechanism. asm.org Collaboration between enzymologists and synthetic chemists is vital for creating the molecular tools needed to dissect these pathways. mdpi.com

Systems Biology and Genetics: The integration of genomics, transcriptomics, and functional analysis provides a powerful framework for understanding how the biosynthesis of specific glycans is regulated and connected to broader cellular processes. nih.gov Applying these systems-level approaches to bacteria could reveal how the production of O-antigen, containing 3,6-dideoxy sugars, is linked to virulence, stress response, and antibiotic resistance.

By fostering collaboration across these disciplines, researchers can fully exploit the scientific and translational potential of rare sugars like CDP-3,6-dideoxy-alpha-D-glucose(2-), advancing our fundamental understanding of glycoscience and paving the way for new applications in health and biotechnology.

Q & A

Basic Research Questions

Q. What enzymatic methods are used to synthesize CDP-3,6-dideoxy-alpha-D-glucose(2-), and which bacterial enzymes are critical?

  • Methodological Answer : CDP-3,6-dideoxy-alpha-D-glucose(2-) is synthesized via recombinant enzymes encoded by the rfb gene cluster in Salmonella. The process involves:

  • Substrates: CDP-D-abequose precursors (e.g., CDP-6-deoxy-D-xylo-4-hexulose).
  • Enzymes: Rfb glycosyltransferases (e.g., RfbB, RfbC) catalyze sequential deoxygenation and epimerization.
  • Purification: High-performance liquid chromatography (HPLC) is used for isolation, as described in Salmonella O-antigen biosynthesis studies .

Q. Which analytical techniques validate the structural purity of CDP-3,6-dideoxy-alpha-D-glucose(2-)?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry and confirms deoxygenation at C-3 and C-6.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for charged species).
  • HPLC : Ensures chromatographic purity; retention times are compared to standards (e.g., NIST protocols for related deoxy-sugars) .

Q. What is the biological role of CDP-3,6-dideoxy-alpha-D-glucose(2-) in bacterial systems?

  • Methodological Answer : This nucleotide-activated sugar is a precursor for O-antigen polysaccharides in Gram-negative bacteria (e.g., Salmonella). Functional studies involve:

  • Gene knockout models to disrupt rfb genes.
  • Metabolic labeling with isotopic tracers (e.g., 13C^{13}\text{C}-glucose) to track incorporation into lipopolysaccharides .

Advanced Research Questions

Q. How can researchers optimize enzymatic synthesis yields of CDP-3,6-dideoxy-alpha-D-glucose(2-) amid challenges like enzyme instability?

  • Methodological Answer :

  • Enzyme Engineering : Use site-directed mutagenesis to improve thermostability of Rfb enzymes.
  • Substrate Saturation : Optimize molar ratios of substrates (e.g., ATP, sugar nucleotides) via kinetic assays.
  • HPLC Monitoring : Implement real-time HPLC to identify and resolve intermediate accumulation (e.g., CDP-6-deoxy-D-xylo-4-hexulose) .

Q. How should contradictory data in enzymatic activity assays for CDP-sugar synthetases be resolved?

  • Methodological Answer :

  • Data Recalibration : Standardize definitions of critical parameters (e.g., "confirmed disability progression" in clinical analogs) to align cross-study comparisons .
  • Scenario Analysis : Test alternative substrate concentrations or pH conditions to reconcile variability.
  • Error Source Identification : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to isolate experimental design flaws .

Q. What novel applications could leverage CDP-3,6-dideoxy-alpha-D-glucose(2-) beyond bacterial polysaccharide research?

  • Methodological Answer :

  • Glycoengineering : Incorporate into synthetic glycoconjugates for vaccine development (e.g., Salmonella O-antigen mimics).
  • Metabolic Probes : Use 19F^{19}\text{F}-labeled analogs to study sugar transport in eukaryotic cells via 19F^{19}\text{F}-NMR.
  • Enzyme Evolution : Apply directed evolution to Rfb enzymes for non-natural substrate utilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.